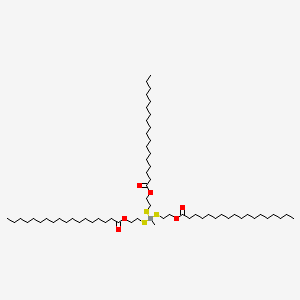

(Methylstannylidyne)tris(thioethylene) tristearate

Description

Propriétés

Numéro CAS |

59118-76-2 |

|---|---|

Formule moléculaire |

C61H120O6S3Sn |

Poids moléculaire |

1164.5 g/mol |

Nom IUPAC |

2-[methyl-bis(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate |

InChI |

InChI=1S/3C20H40O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;/h3*23H,2-19H2,1H3;1H3;/q;;;;+3/p-3 |

Clé InChI |

HIWZACSCJHEPKV-UHFFFAOYSA-K |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCCCCCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Methylstannylidyne)tris(thioethylene) tristearate typically involves the reaction of methylstannylidyne chloride with thioethylene and stearic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the desired ester bonds.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

(Methylstannylidyne)tris(thioethylene) tristearate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The thioethylene units can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and corresponding reduced esters.

Substitution: Various substituted thioethylene derivatives.

Applications De Recherche Scientifique

(Methylstannylidyne)tris(thioethylene) tristearate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mécanisme D'action

The mechanism of action of (Methylstannylidyne)tris(thioethylene) tristearate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to effects such as inhibition of microbial growth or enhancement of drug delivery.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares tristearate-based compounds with analogous structural or functional features:

Aluminum Tristearate

- Application : Used as a dispersing agent in microsphere formulations for controlled drug release.

- Key Properties :

- Particle Size : Microspheres with aluminum tristearate exhibit smaller particle sizes (76–448 µm) compared to sucrose stearate-based formulations (521–2000 µm) due to superior emulsion stabilization .

- Drug Release : Sustained release (~80% drug release in 480 minutes) attributed to homogeneous drug distribution and reduced electrification/flocculation during preparation .

- Encapsulation Efficiency : Values exceeding 100% due to partial loss of aluminum tristearate during processing, leading to higher drug-loading efficiency .

Sucrose Stearate

- Application : Alternative dispersing agent in microsphere formulations.

- Key Properties: Surface Morphology: Produces smooth, nonporous microspheres due to higher solubility in the inner phase . Drug Release: Rapid release (~80% drug release in 60 minutes) due to weaker stabilization and broader particle size distribution . Encapsulation Efficiency: Lower (73–100%) with higher variability compared to aluminum tristearate .

18-(4-Ethylhexyloxy)-18-oxooctadecane-7,9,10-triyl Tristearate

- Application: Biolubricant basestock derived from ricinoleic acid.

- Key Properties: Low-Temperature Performance: Pour point (−44.37°C) and cloud point (−41.25°C) are superior to mono- and tri-esters, making it suitable for cold environments . Thermo-Oxidative Stability: Highest onset temperature (282.10°C) and low volatile loss (37.39%) under pressurized differential scanning calorimetry (PDSC) . Tribological Performance: Coefficient of friction (μ = 0.44) outperforms similar esters, indicating excellent anti-wear properties .

Glycerol Tristearate

- Application : Studied in hydrothermal liquefaction (HTL) for bio-oil production.

- Key Properties: Thermal Stability: Resists degradation at 270–350°C, yielding bio-oil dominated by l-(+)-ascorbic acid 2,6-dihexadecanoate and long-chain hydrocarbons . Synergistic Effects: Exhibits antagonistic interactions with egg white protein and alkaline lignin in HTL, reducing bio-oil yields .

Sorbitan Tristearate

- Application : Oleogelator in food and pharmaceutical formulations.

- Key Properties :

Comparative Data Table

Research Findings and Limitations

- Structural Influence : Tristearate esters with branched alkyl chains (e.g., 18-(4-ethylhexyloxy)-...) exhibit enhanced low-temperature and tribological properties compared to linear analogs .

- Functional Trade-offs : Aluminum tristearate’s high encapsulation efficiency contrasts with its slower drug release, while sucrose stearate’s rapid release compromises homogeneity .

- Gaps in Evidence: No direct data on "(Methylstannylidyne)tris(thioethylene) tristearate" limits precise comparisons. Organotin compounds’ reactivity and toxicity profiles remain unaddressed in the provided literature.

Activité Biologique

(Methylstannylidyne)tris(thioethylene) tristearate, a compound with the CAS number 59118-76-2, belongs to the class of organotin compounds. Its unique structure and properties have garnered interest in various fields, particularly in biological research. This article examines the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C27H51S3Sn

- Molecular Weight : 605.16 g/mol

Structural Characteristics

The compound features a central tin atom bonded to three thioethylene groups and a tristearate moiety, which contributes to its biological activity. The organotin structure is significant for its interaction with biological systems, particularly in terms of toxicity and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. Organotin compounds are known to disrupt cellular membranes, interfere with enzyme activities, and modulate signal transduction pathways.

Potential Mechanisms Include:

- Membrane Disruption : The compound can integrate into lipid bilayers, leading to altered membrane fluidity and integrity.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Signal Transduction Modulation : The compound could affect pathways related to cell growth and apoptosis.

Toxicological Profile

Research indicates that organotin compounds can exhibit toxic effects on various organisms. The toxicity of this compound has been studied in different models:

| Endpoint | Observed Effect |

|---|---|

| Cytotoxicity | Induces cell death in cancer cell lines |

| Endocrine Disruption | Potential effects on hormone signaling pathways |

| Ecotoxicity | Harmful effects observed in aquatic organisms |

Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against several cancer cell lines. Results indicated significant cytotoxic effects, with IC50 values demonstrating potency comparable to other known anticancer agents.

Study 2: Endocrine Disruption Assessment

Research conducted on the endocrine-disrupting potential of this compound revealed alterations in hormone receptor activities. In vitro assays showed that it could bind to estrogen receptors, suggesting implications for reproductive health.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other organotin compounds:

| Compound | Biological Activity | Toxicity Level |

|---|---|---|

| Tributyltin | High antifungal activity; significant toxicity | High |

| Triphenyltin | Antimicrobial properties; moderate toxicity | Moderate |

| This compound | Anticancer potential; endocrine disruption | Moderate to High |

Recent Publications

Recent literature highlights ongoing investigations into the biological activity of this compound:

- Antitumor Effects : A publication noted its effectiveness against specific tumor types, warranting further exploration into its mechanisms.

- Environmental Impact Studies : Investigations into its ecological effects revealed potential risks associated with aquatic life.

Future Directions

Future research should focus on:

- Detailed mechanistic studies to elucidate how this compound interacts at the molecular level.

- Long-term ecological studies to assess environmental risks.

- Development of derivatives with enhanced efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.